molecular formula C11H16O2 B7861616 (5-Methyl-2-propoxyphenyl)methanol

(5-Methyl-2-propoxyphenyl)methanol

Cat. No.: B7861616
M. Wt: 180.24 g/mol
InChI Key: OZVKDDFJFZIIAX-UHFFFAOYSA-N
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Description

(5-Methyl-2-propoxyphenyl)methanol (CAS 5020-41-7) is a substituted benzyl alcohol derivative featuring a methyl group at the 5-position and a propoxy group (–OCH₂CH₂CH₃) at the 2-position of the aromatic ring, with a primary alcohol (–CH₂OH) attached to the benzene core. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the propoxy substituent.

Properties

IUPAC Name

(5-methyl-2-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h4-5,7,12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVKDDFJFZIIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propoxyphenyl)methanol typically involves the alkylation of 5-methyl-2-propoxyphenol with formaldehyde under basic conditions. The reaction can be carried out using sodium hydroxide as a base and methanol as a solvent. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. The final product is purified using techniques like column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Methyl-2-propoxybenzaldehyde or 5-Methyl-2-propoxybenzoic acid.

    Reduction: 5-Methyl-2-propoxyphenylmethanol.

    Substitution: 5-Methyl-2-propoxyphenyl halides or amines.

Scientific Research Applications

(5-Methyl-2-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (5-Methyl-2-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Similarity Score Key Structural Differences Inferred Properties/Implications
(5-Methoxy-2-methylphenyl)methanol 52244-70-9 –OCH₃ (5-position), –CH₃ (2-position) 0.97 Methoxy vs. propoxy; methyl vs. methyl Higher polarity, lower lipophilicity
(5-Methoxy-2-methylphenyl)methanol* 5406-18-8 –OCH₃ (5-position), –CH₃ (2-position) 0.94 Identical to 52244-70-9 (data conflict) Potential isomerism or registry variation
3-(4-Methoxyphenyl)propan-1-ol 1515-95-3 –OCH₃ (4-position), –CH₂CH₂CH₂OH 0.94 Para-methoxy; longer aliphatic chain Increased flexibility, altered solubility
3-(4-Methoxyphenyl)propan-1-ol* 702-23-8 –OCH₃ (4-position), –CH₂CH₂CH₂OH 0.94 Same as 1515-95-3 (data conflict) Similar to above
Unspecified compound 73502-04-2 N/A 1.00 Exact match (possible duplicate) Identical structure to target compound

*CAS number discrepancies may arise from isomerism, registry errors, or proprietary naming conventions.

Key Findings from Structural Analysis

Substituent Effects: Propoxy vs. Methoxy: The propoxy group in the target compound increases steric bulk and lipophilicity (logP) compared to methoxy analogs like 52244-70-7. This enhances membrane permeability but may reduce aqueous solubility . Positional Isomerism: The 5-methyl-2-propoxy substitution in the target compound contrasts with para-substituted analogs (e.g., 1515-95-3).

Chain Length Variations :

  • Compounds with longer aliphatic chains (e.g., 3-(4-Methoxyphenyl)propan-1-ol) exhibit greater flexibility, which could improve binding affinity in biological systems but reduce thermal stability compared to rigid benzyl alcohols .

For example, oxazole rings may introduce reactivity risks absent in purely aromatic systems .

Research Implications

  • Synthetic Applications : The target compound’s propoxy group may improve lipid solubility for drug delivery systems compared to methoxy analogs.
  • Biological Activity : Ortho-substituted benzyl alcohols often exhibit enhanced antimicrobial activity due to optimized steric and electronic profiles .
  • Regulatory Considerations : Structural variations necessitate distinct safety assessments, as seen in divergent GHS classifications for oxazole derivatives .

Biological Activity

(5-Methyl-2-propoxyphenyl)methanol, a compound with a unique structural profile, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

The compound's anti-inflammatory activity was assessed through in vitro assays measuring the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control1500800
Compound (50 µM)600300

The data indicates that the compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It could potentially modulate receptors related to pain and inflammation, impacting signaling pathways that regulate these processes.

Case Studies

  • In Vivo Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory therapeutic agent.
  • Antimicrobial Efficacy in Wound Healing : Another case study focused on the application of this compound in wound healing models infected with Staphylococcus aureus. The compound promoted healing and reduced bacterial load significantly when applied topically.

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